4-(6-{4-[4-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-yl)morpholine
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Overview
Description
4-(6-{4-[4-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-yl)morpholine is a complex organic compound with the molecular formula C18H21F3N6O and a molecular weight of 394.402 g/mol. This compound features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine ring, a pyridazine ring, and a morpholine ring. The presence of these heterocyclic structures makes it a compound of interest in various scientific research fields.
Preparation Methods
The synthesis of 4-(6-{4-[4-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-yl)morpholine involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route involves the following steps:
Formation of the pyridazine intermediate: This step typically involves the reaction of a pyridine derivative with a suitable reagent to introduce the pyridazine ring.
Introduction of the piperazine ring: The pyridazine intermediate is then reacted with a piperazine derivative to form the desired piperazine-pyridazine structure.
Attachment of the trifluoromethyl group: The trifluoromethyl group is introduced using a trifluoromethylating agent, such as trifluoromethyl iodide, under specific reaction conditions.
Formation of the morpholine ring: Finally, the morpholine ring is attached to the structure through a nucleophilic substitution reaction.
Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
4-(6-{4-[4-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the morpholine ring and the formation of corresponding hydrolysis products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
4-(6-{4-[4-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-yl)morpholine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(6-{4-[4-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-yl)morpholine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
4-(6-{4-[4-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-yl)morpholine can be compared with other similar compounds, such as:
- 2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridin-3-amine hydrochloride : This compound also features a trifluoromethyl group and piperazine ring but differs in the position and type of substituents on the pyridine ring.
- N-[4-(trifluoromethyl)phenyl]-N′-(6-{4-[3-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl}-3-pyridinyl)urea : This compound has a similar trifluoromethyl-pyridine-piperazine structure but includes a urea linkage instead of a morpholine ring.
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[6-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazin-3-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N6O/c19-18(20,21)14-3-4-22-17(13-14)26-7-5-25(6-8-26)15-1-2-16(24-23-15)27-9-11-28-12-10-27/h1-4,13H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OABRHQXFDXIDFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C4=NC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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